
24(28)-Dehydroergosterol
Description
Ergosta-5,7,22,24(28)-tetraen-3beta-ol is a 3beta-sterol having double bonds in the 5-, 7- and 22-positions and a methylene group at position 24. It has a role as a Saccharomyces cerevisiae metabolite. It is a 3beta-sterol and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a 5alpha-ergostane.
Ergosta-5,7,22,24(28)-tetraen-3beta-ol is a natural product found in Cyanidium caldarium, Arabidopsis thaliana, and other organisms with data available.
ergosta-5,7,22,24(28)-tetraen-3beta-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
Properties
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(E,2R)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18,20,22,24-26,29H,3,11-17H2,1-2,4-6H3/b8-7+/t20-,22+,24-,25+,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFQJKZSFOZDJY-CVGLIYDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 24(28)-Dehydroergosterol in yeast cells?
A: this compound is a precursor to ergosterol [], the main sterol in yeast cell membranes, and plays a crucial role in membrane fluidity and permeability [].
Q2: How does the carbon source affect this compound levels in yeast?
A: Studies show that the type of carbon source significantly influences this compound accumulation in Saccharomyces cerevisiae. For instance, glucose tends to decrease this compound levels [, , ], while ethanol as a sole carbon source leads to its increased accumulation, sometimes even at the expense of other sterols [].
Q3: Can mutations in yeast impact this compound production?
A: Yes, mutations in specific genes can alter sterol composition in yeast, including this compound. Research has identified several genes (pol 1, 2, 3, 4, and 5) involved in polyene resistance in Saccharomyces cerevisiae, and mutations in these genes directly impact sterol biosynthesis []. For instance, mutants in the pol 2 gene lack this compound completely []. Similarly, nys1 and nys3 mutants show distinct alterations in sterol content, with nys3 lacking both ergosterol and this compound [].
Q4: Is there a link between this compound and nystatin resistance in yeast?
A: Interestingly, a study on a nystatin-resistant Saccharomyces cerevisiae mutant revealed similar total sterol content and ergosterol:this compound ratios compared to the parent strain []. This suggests that while alterations in sterol biosynthesis pathways are observed in some resistant strains, nystatin resistance might not always be directly linked to changes in this compound levels. The study suggests that alterations in cell wall components, particularly fatty acid composition, could play a role in the resistance mechanism [].
Q5: Are there any newly identified compounds related to this compound in plant-pathogen interactions?
A: Research on the interaction between oil palm roots and the fungal pathogen Ganoderma boninense revealed nine new compounds in the infected root cell wall lipids []. Among these, Ergosta-5,7,22,24(28)-tetraen-3beta-ol, which is another name for this compound, was identified []. This finding suggests a potential role of this compound in plant defense mechanisms against fungal pathogens.
Q6: How does oxygen availability influence this compound metabolism in Saccharomyces cerevisiae?
A: The presence of oxygen is crucial for sterol biosynthesis in Saccharomyces cerevisiae []. While oxygen limitation doesn't significantly affect the early steps of sterol synthesis, it impacts the later stages, particularly demethylation and desaturation reactions leading to ergosterol []. Interestingly, under anaerobic conditions, a shift in sterol metabolism is observed, with a decrease in this compound and an increase in ergosterol and episterol accumulation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



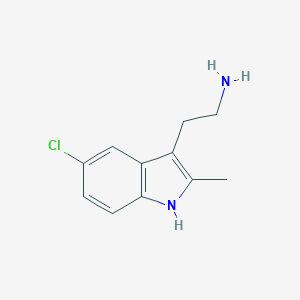
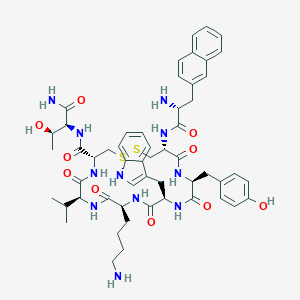
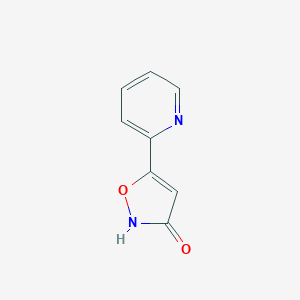
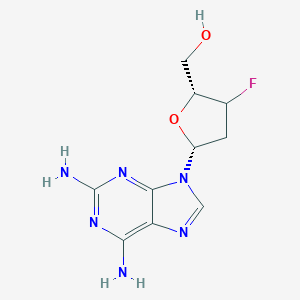
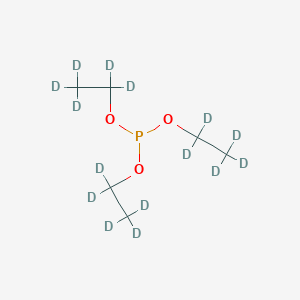
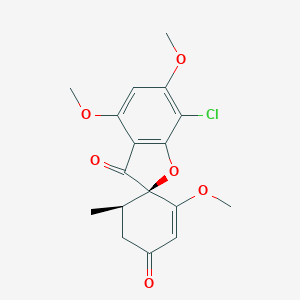

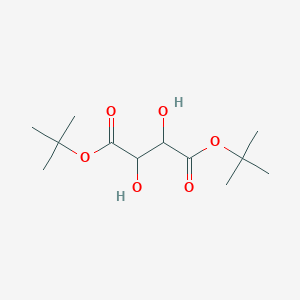
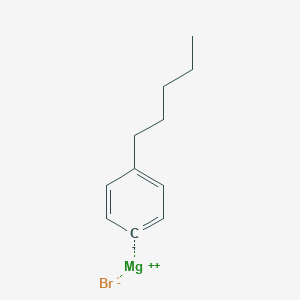
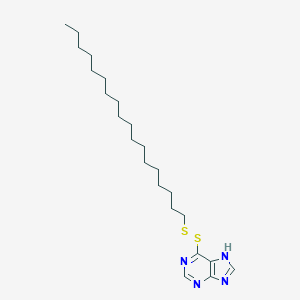


![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
